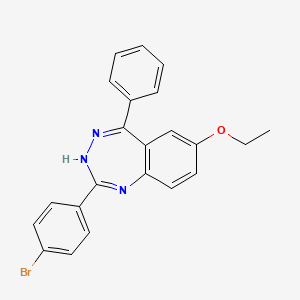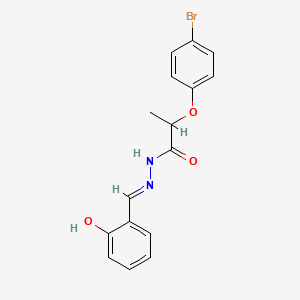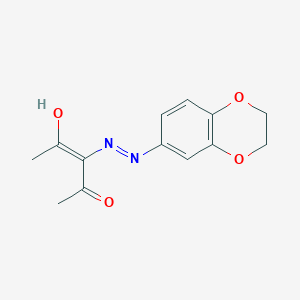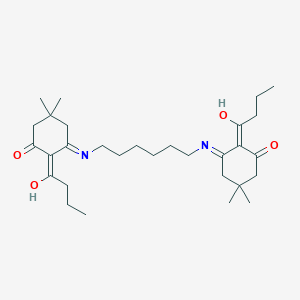
2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine
Übersicht
Beschreibung
2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine is a benzotriazepine derivative that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine is not fully understood. However, it has been proposed that the compound acts by modulating the activity of certain enzymes and receptors in the brain. It has been found to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. The compound has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine has been found to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. The compound has also been found to decrease the levels of certain inflammatory cytokines, which are involved in the immune response. Additionally, the compound has been found to have antioxidant activity, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine in lab experiments is its unique chemical structure, which makes it a useful tool for studying the structure-activity relationship of benzotriazepine derivatives. The compound has also been found to have promising pharmacological properties, which may make it a useful lead compound for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine. One direction is to further investigate the mechanism of action of the compound, particularly its interactions with the GABA-A receptor and other enzymes and receptors in the brain. Another direction is to explore the potential applications of the compound in the treatment of various diseases, such as cancer, Alzheimer's disease, and epilepsy. Additionally, future research could focus on developing more potent and selective derivatives of the compound for use in drug development.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine has been found to have potential applications in scientific research. It has been studied for its activity against various diseases such as cancer, Alzheimer's disease, and epilepsy. The compound has been found to exhibit antiproliferative activity against cancer cell lines and has been proposed as a potential anticancer agent. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and epilepsy.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-7-ethoxy-5-phenyl-3H-1,3,4-benzotriazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O/c1-2-27-18-12-13-20-19(14-18)21(15-6-4-3-5-7-15)25-26-22(24-20)16-8-10-17(23)11-9-16/h3-14H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZLXGRWNHORRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(NN=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3719236.png)
![N~2~-(4-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3719241.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B3719255.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719258.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719265.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719272.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2,4-dihydroxy-6-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719280.png)
![3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3719287.png)

![2-hydroxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3719305.png)

![3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione](/img/structure/B3719314.png)

![methyl 3-butyryl-4-[(2-methoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719334.png)